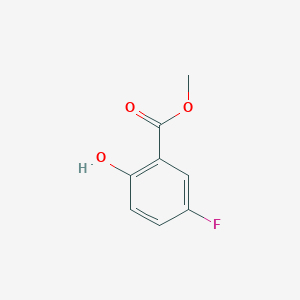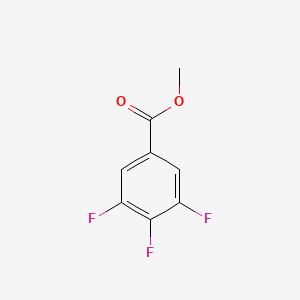
2-Metoxi-5-nitrofenolato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sodium 2-methoxy-5-nitrophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the formulation of plant growth regulators and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
Target of Action
Sodium 2-methoxy-5-nitrophenolate primarily targets the cellular processes in plants. It is quickly absorbed by plants and increases photosynthesis
Mode of Action
Sodium 2-methoxy-5-nitrophenolate interacts with its targets by being absorbed into the plant cells where it stimulates photosynthesis . This interaction results in increased ATP translocation in cells and synthesis of proteins .
Biochemical Pathways
The biochemical pathways affected by Sodium 2-methoxy-5-nitrophenolate are primarily those involved in photosynthesis and protein synthesis . The compound’s action on these pathways leads to increased plant growth and improved crop quality .
Pharmacokinetics
It is known that the compound can be analyzed by reverse phase (rp) hplc method , suggesting that it may have certain bioavailability properties that allow it to be effectively absorbed and distributed within the plant system.
Result of Action
The result of Sodium 2-methoxy-5-nitrophenolate’s action is an increase in photosynthesis and protein synthesis, leading to improved crop quality and increased production . It also has a significant effect on improving the yield and quality of meat, eggs, and skins when applied in animal husbandry and fishery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-methoxy-5-nitrophenolate. For instance, the compound is relatively stable under normal temperature conditions, but it may decompose under high temperature, strong acid, or strong alkali conditions . Therefore, the environmental conditions under which Sodium 2-methoxy-5-nitrophenolate is used can impact its effectiveness.
Análisis Bioquímico
Biochemical Properties
Sodium 2-methoxy-5-nitrophenolate plays a significant role in biochemical reactions, particularly as a plant growth regulator. It interacts with various enzymes, proteins, and other biomolecules to enhance cellular activities. For instance, it has been shown to increase ATP translocation and protein synthesis within cells . These interactions are crucial for promoting growth and development in plants, making sodium 2-methoxy-5-nitrophenolate an effective agent in agricultural practices.
Cellular Effects
The effects of sodium 2-methoxy-5-nitrophenolate on cells are profound. It influences cell function by enhancing cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that sodium 2-methoxy-5-nitrophenolate can significantly improve the yield and quality of agricultural products by promoting cell division and growth . Additionally, it has been observed to enhance the immune response in animals, thereby preventing various diseases .
Molecular Mechanism
At the molecular level, sodium 2-methoxy-5-nitrophenolate exerts its effects through specific binding interactions with biomolecules. It acts as a plant growth stimulator by being absorbed through leaves and translocated throughout the plant . This compound increases ATP translocation and protein synthesis, which are essential for cellular growth and development. Furthermore, sodium 2-methoxy-5-nitrophenolate has been shown to interact with specific enzymes, leading to enzyme activation or inhibition, thereby modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-methoxy-5-nitrophenolate have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be stable under recommended temperatures and pressures, with no significant degradation observed over time . Long-term studies have shown that sodium 2-methoxy-5-nitrophenolate maintains its efficacy in promoting cellular activities and enhancing growth in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of sodium 2-methoxy-5-nitrophenolate vary with different dosages in animal models. At lower concentrations, it has been observed to significantly improve the yield and quality of meat, eggs, and skins in animal husbandry . At higher doses, there may be toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired outcomes without causing harm .
Metabolic Pathways
Sodium 2-methoxy-5-nitrophenolate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism . The compound’s interactions with enzymes such as ATP synthase and protein kinases are crucial for its role in enhancing cellular activities and promoting growth .
Transport and Distribution
Within cells and tissues, sodium 2-methoxy-5-nitrophenolate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, ensuring its effective action . The compound’s ability to be absorbed through leaves and translocated throughout the plant further supports its role as a plant growth regulator .
Subcellular Localization
Sodium 2-methoxy-5-nitrophenolate exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that sodium 2-methoxy-5-nitrophenolate can effectively interact with its target biomolecules and exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-methoxy-5-nitrophenolate can be synthesized through the nitration of 2-methoxyphenol (guaiacol) followed by neutralization with sodium hydroxide. The nitration process typically involves the reaction of 2-methoxyphenol with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The resulting 2-methoxy-5-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium 2-methoxy-5-nitrophenolate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in crystalline form and stored under inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methoxy-5-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methoxy-5-aminophenolate.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Quinones.
Reduction: 2-methoxy-5-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used
Comparación Con Compuestos Similares
- Sodium o-nitrophenolate
- Sodium p-nitrophenolate
- 2-methoxy-4-nitrophenol sodium salt
By understanding the properties, preparation methods, and applications of sodium 2-methoxy-5-nitrophenolate, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
Propiedades
Número CAS |
67233-85-6 |
|---|---|
Fórmula molecular |
C7H7NNaO4 |
Peso molecular |
192.12 g/mol |
Nombre IUPAC |
sodium;2-methoxy-5-nitrophenolate |
InChI |
InChI=1S/C7H7NO4.Na/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,9H,1H3; |
Clave InChI |
ILWYCAHTLKYVLO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[O-].[Na+] |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])O.[Na] |
| 67233-85-6 | |
Pictogramas |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)











